2-Chloro-6-(methylsulfonamido)benzoic acid
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Overview
Description
2-Chloro-6-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . This compound is characterized by the presence of a chloro group, a methylsulfonamido group, and a carboxylic acid group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methylsulfonamido)benzoic acid typically involves the chlorination of 6-(methylsulfonamido)benzoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(methylsulfonamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfonamido group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted benzoic acid derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-6-(methylsulfonamido)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-6-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro group and the methylsulfonamido group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylbenzoic acid
- 2-Fluoro-6-methylbenzoic acid
- 2-Chloro-6-(methylamino)benzoic acid
Uniqueness
2-Chloro-6-(methylsulfonamido)benzoic acid is unique due to the presence of the methylsulfonamido group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances its solubility, reactivity, and potential biological activities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-6-(methanesulfonamido)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-15(13,14)10-6-4-2-3-5(9)7(6)8(11)12/h2-4,10H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNMXLSKIJRUNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314406-45-5 |
Source
|
Record name | Benzoic acid, 2-chloro-6-[(methylsulfonyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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